2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1252921-35-9
VCID: VC6887396
InChI: InChI=1S/C20H25N3O3S/c1-3-5-11-22-19(25)18-16(10-12-27-18)23(20(22)26)13-17(24)21-15-9-7-6-8-14(15)4-2/h6-10,12,16,18H,3-5,11,13H2,1-2H3,(H,21,24)
SMILES: CCCCN1C(=O)C2C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3CC
Molecular Formula: C20H23N3O3S
Molecular Weight: 385.48

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide

CAS No.: 1252921-35-9

Cat. No.: VC6887396

Molecular Formula: C20H23N3O3S

Molecular Weight: 385.48

* For research use only. Not for human or veterinary use.

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide - 1252921-35-9

Specification

CAS No. 1252921-35-9
Molecular Formula C20H23N3O3S
Molecular Weight 385.48
IUPAC Name 2-(3-butyl-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl)-N-(2-ethylphenyl)acetamide
Standard InChI InChI=1S/C20H25N3O3S/c1-3-5-11-22-19(25)18-16(10-12-27-18)23(20(22)26)13-17(24)21-15-9-7-6-8-14(15)4-2/h6-10,12,16,18H,3-5,11,13H2,1-2H3,(H,21,24)
Standard InChI Key KVMDOWPRQUAUCT-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C2C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3CC

Introduction

The compound 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide belongs to the class of thieno[3,2-d]pyrimidine derivatives. These compounds are notable for their structural resemblance to purines (e.g., adenine and guanine) and their potential biological activities. The thieno[3,2-d]pyrimidine scaffold has been extensively studied for its applications in medicinal chemistry due to its antibacterial, antifungal, antiviral, and anticancer properties .

Structural Features

This compound is characterized by:

  • A thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system combining thiophene and pyrimidine rings.

  • Functional groups including:

    • Butyl substitution at position 3.

    • Dioxo groups at positions 2 and 4 on the pyrimidine ring.

    • An N-(2-ethylphenyl)acetamide moiety, contributing to its hydrophobic and aromatic properties.

The presence of these functional groups enhances the compound's ability to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.

Synthesis Pathways

Thieno[3,2-d]pyrimidines are typically synthesized via:

  • Cyclization of thiophene derivatives with pyrimidine precursors.

  • Use of chloroacetyl derivatives or other acylating agents in the presence of appropriate nucleophiles .

  • Thermal or microwave-assisted reactions to improve yields and reduce reaction times .

For this specific compound:

  • The acetamide group is introduced via reaction with an arylamine derivative.

  • The butyl group is incorporated through alkylation of the thienopyrimidine core.

Biological Activity

Thieno[3,2-d]pyrimidines have shown a broad spectrum of biological activities:

  • Antitumor Activity: Modifications on the thienopyrimidine scaffold have yielded compounds with significant antiproliferative effects against cancer cell lines such as SU-DHL-6 and K562 .

    • Example: Compounds with IC50 values in the micromolar range demonstrate their potential as leads for further development.

  • Anti-Infective Properties: These compounds exhibit antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial pathways .

  • Anti-inflammatory Potential: Molecular docking studies suggest that some derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation .

Characterization Techniques

The structure and purity of this compound can be confirmed using:

  • NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to protons and carbons in the thienopyrimidine ring and substituents .

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects characteristic absorption bands for functional groups such as C=O (dioxo groups) and C-N (acetamide moiety) .

Data Table: Comparison with Related Compounds

PropertyCompound (Target)Biological ActivityReference
Thieno[3,2-d]pyrimidine coreAntitumor agents targeting EZH2IC50 = 0.55–1.68 µM
N-ArylacetamidesAnti-inflammatory via inhibition of 5-lipoxygenaseMolecular docking studies
Triazolo-thienopyrimidinesAntibacterial agentsModerate activity

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